molecular formula C3H5N5O B1586846 1H-[1,2,4]Triazole-3-carboxylic acid hydrazide CAS No. 21732-98-9

1H-[1,2,4]Triazole-3-carboxylic acid hydrazide

Cat. No.: B1586846
CAS No.: 21732-98-9
M. Wt: 127.11 g/mol
InChI Key: BKTBECSWYCHYID-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-5-carbohydrazide is a heterocyclic compound that features a triazole ring fused with a carbohydrazide group. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.

Biochemical Analysis

Biochemical Properties

1H-1,2,4-triazole-5-carbohydrazide plays a crucial role in biochemical reactions, particularly in the synthesis of energetic salts. The compound interacts with various enzymes and proteins, forming extensive hydrogen bonding interactions between cations and anions. These interactions contribute to the formation of a complex 3D network, enhancing the compound’s density, insensitivity, and thermal stability . The cationic form of 1H-1,2,4-triazole-5-carbohydrazide can decrease sensitivity and elevate nitrogen content, making it a valuable component in biochemical applications .

Cellular Effects

1H-1,2,4-triazole-5-carbohydrazide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular components lead to changes in cell function, impacting processes such as cell growth, differentiation, and apoptosis. The hydrogen bonding interactions and the formation of a complex 3D network play a significant role in modulating these cellular effects .

Molecular Mechanism

At the molecular level, 1H-1,2,4-triazole-5-carbohydrazide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form extensive hydrogen bonds with cations and anions contributes to its stability and effectiveness in biochemical reactions . These interactions can lead to the modulation of enzyme activity and the regulation of gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-1,2,4-triazole-5-carbohydrazide change over time. The compound exhibits good thermal stability, with some derivatives showing stability up to 407°C . Over time, the compound’s stability and degradation can impact its long-term effects on cellular function, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 1H-1,2,4-triazole-5-carbohydrazide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. The threshold effects and toxicity levels observed in these studies provide valuable insights into the compound’s safety and efficacy .

Metabolic Pathways

1H-1,2,4-triazole-5-carbohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells . The compound’s role in these pathways highlights its importance in biochemical research and applications .

Transport and Distribution

Within cells and tissues, 1H-1,2,4-triazole-5-carbohydrazide is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function within different cellular compartments .

Subcellular Localization

1H-1,2,4-triazole-5-carbohydrazide’s subcellular localization is directed by targeting signals and post-translational modifications. These factors guide the compound to specific compartments or organelles, affecting its activity and function within the cell . The compound’s localization plays a crucial role in its effectiveness in biochemical reactions and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-5-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of 1H-1,2,4-triazole-5-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in a solvent such as ethanol or methanol, and the product is obtained after purification through recrystallization .

Industrial Production Methods: Industrial production of 1H-[1,2,4]Triazole-3-carboxylic acid hydrazide often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted triazole derivatives .

Comparison with Similar Compounds

Uniqueness: 1H-1,2,4-Triazole-5-carbohydrazide is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1H-1,2,4-triazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O/c4-7-3(9)2-5-1-6-8-2/h1H,4H2,(H,7,9)(H,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTBECSWYCHYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375286
Record name 1H-1,2,4-triazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21732-98-9
Record name 1H-1,2,4-Triazole-5-carboxylic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21732-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-triazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21732-98-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 1H-1,2,4-triazole-5-carbohydrazide (ATCA) chosen as a ligand in the development of new energetic materials?

A1: ATCA is a nitrogen-rich ligand, meaning it contains a high percentage of nitrogen atoms within its structure. [] This high nitrogen content is desirable in energetic materials because it contributes to the production of a large volume of gas upon decomposition, a key characteristic of explosives and propellants. When ATCA coordinates with metal ions like silver (Ag+), it forms stable complexes, which in this case resulted in the formation of the ECCP [Ag(ATCA)ClO4]n. []

Q2: How does the structure of the [Ag(ATCA)ClO4]n ECCP contribute to its properties as a potential ultrafast laser initiating material?

A2: The research highlights that the [Ag(ATCA)ClO4]n ECCP forms a compact helical structure. [] This compact structure, combined with the presence of the perchlorate anion (ClO4-), contributes to the material's sensitivity to laser initiation. The perchlorate anion is known to enhance laser sensitivity in energetic materials. [] Additionally, this ECCP demonstrated good thermal stability and safety against mechanical stimulation, essential properties for handling and application in energetic devices. []

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